1-benzyl-4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole
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Overview
Description
1-benzyl-4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its benzyl, chloro, and methoxyphenyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the benzyl group: Benzylation can be performed using benzyl halides in the presence of a base.
Chlorination: The chloro substituent can be introduced via electrophilic substitution using chlorinating agents like thionyl chloride.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-benzyl-4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-diphenyl-1H-pyrazole: Lacks the chloro and methoxy substituents.
4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the benzyl and methoxy substituents.
1-benzyl-4-chloro-3,5-diphenyl-1H-pyrazole: Lacks the methoxy substituents.
Uniqueness
1-benzyl-4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazole is unique due to the presence of both chloro and methoxy substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C24H21ClN2O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-benzyl-4-chloro-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-28-20-14-8-6-12-18(20)23-22(25)24(19-13-7-9-15-21(19)29-2)27(26-23)16-17-10-4-3-5-11-17/h3-15H,16H2,1-2H3 |
InChI Key |
OIPYHQMGPPXQGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2CC3=CC=CC=C3)C4=CC=CC=C4OC)Cl |
Origin of Product |
United States |
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